molecular formula C10H10Br2O3 B13701193 2,2-Dibromo-1-(3,5-dimethoxyphenyl)ethanone

2,2-Dibromo-1-(3,5-dimethoxyphenyl)ethanone

Cat. No.: B13701193
M. Wt: 337.99 g/mol
InChI Key: OSOQNVNAZMMIKL-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(3,5-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H10Br2O3 and a molecular weight of 337.99 g/mol . This compound is characterized by the presence of two bromine atoms and a 3,5-dimethoxyphenyl group attached to an ethanone backbone. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

The synthesis of 2,2-Dibromo-1-(3,5-dimethoxyphenyl)ethanone typically involves the bromination of acetoveratrone in the presence of bromine and chloroform at room temperature . The reaction proceeds with a high yield of 84%. Industrial production methods may involve similar bromination reactions, but scaled up to accommodate larger quantities and optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

2,2-Dibromo-1-(3,5-dimethoxyphenyl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include bromine, chloroform, and other nucleophiles. Reaction conditions often involve room temperature and specific solvents to facilitate the reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2-Dibromo-1-(3,5-dimethoxyphenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound may be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic applications, including its effects on various biological pathways, is ongoing.

    Industry: It is utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(3,5-dimethoxyphenyl)ethanone involves its interaction with molecular targets and pathways in biological systems. The bromine atoms and the 3,5-dimethoxyphenyl group play crucial roles in its reactivity and interactions. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

2,2-Dibromo-1-(3,5-dimethoxyphenyl)ethanone can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and reactivity.

Properties

Molecular Formula

C10H10Br2O3

Molecular Weight

337.99 g/mol

IUPAC Name

2,2-dibromo-1-(3,5-dimethoxyphenyl)ethanone

InChI

InChI=1S/C10H10Br2O3/c1-14-7-3-6(9(13)10(11)12)4-8(5-7)15-2/h3-5,10H,1-2H3

InChI Key

OSOQNVNAZMMIKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)C(Br)Br)OC

Origin of Product

United States

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